molecular formula C21H18F3N3O2 B2917838 1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775495-59-4

1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2917838
CAS No.: 1775495-59-4
M. Wt: 401.389
InChI Key: XQNXRFUUYKKGDD-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS Number: 1775495-59-4) is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H18F3N3O2 and a molecular weight of 401.39 g/mol, this complex molecule features a piperidine core substituted with both a 2,5-difluorobenzoyl group and a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety . The 1,2,4-oxadiazole ring system is a privileged scaffold in pharmaceutical research, known for its bioisosteric properties, where it can serve as a stable equivalent for ester and amide functional groups, potentially improving metabolic stability in lead compounds . This heterocycle is present in several commercial drugs and exhibits a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties . The specific structural features of this compound, including multiple fluorine substitutions and the 1,2,4-oxadiazole ring, make it a valuable intermediate for constructing chemical libraries, investigating structure-activity relationships (SAR), and developing novel bioactive molecules targeting various diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-difluorophenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-15-3-1-14(2-4-15)20-25-19(29-26-20)11-13-7-9-27(10-8-13)21(28)17-12-16(23)5-6-18(17)24/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXRFUUYKKGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Difluorobenzoyl group : Enhances the compound's lipophilicity and biological activity.
  • Oxadiazolyl moiety : Known for its biological significance and ability to participate in various chemical reactions.

The molecular formula of the compound is C21H18F3N3O2C_{21}H_{18}F_3N_3O_2 with a molecular weight of approximately 401.39 g/mol .

Research indicates that the primary mechanism of action for this compound is the selective inhibition of aurora A kinase , an enzyme critical for cell division. Inhibition of this kinase leads to:

  • Disruption of mitotic processes.
  • Induction of apoptosis in cancer cells.
  • Potential synergy with microtubule-targeting agents, enhancing overall therapeutic efficacy.

Anticancer Properties

The compound has demonstrated significant anticancer activity in various studies. Key findings include:

  • Selective Inhibition : It selectively inhibits aurora A kinase, which is crucial for cancer cell proliferation.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances their effectiveness against cancer cells.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals that this compound exhibits superior selectivity and potency against aurora A kinase. The following table summarizes related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
1-(3-Chlorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidineChlorine substitution on benzoylAnticancer activity
1-(2-Fluorobenzoyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidineFluorine substitution on benzoylAnticancer activity
1-(2-Methoxybenzoyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidineMethoxy substitution on benzoylAnticancer activity

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : These studies have shown that the compound effectively reduces cell viability in various cancer cell lines through its action on aurora A kinase.
  • Combination Therapies : Research indicates that when combined with standard chemotherapy drugs, it improves treatment outcomes by enhancing apoptosis rates in resistant cancer cells.
  • Mechanistic Studies : Investigations into its mechanism have revealed interactions with cellular proteins involved in cell cycle regulation, further supporting its role as a potential anticancer agent .

Scientific Research Applications

1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic organic compound with a complex structure featuring a piperidine ring substituted with a difluorobenzoyl group and an oxadiazolyl moiety. It has gained attention in medicinal chemistry for its potential biological activities, especially in cancer treatment.

Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its multiple functional groups.

  • The piperidine ring is susceptible to nucleophilic substitutions and alkylation reactions.
  • The oxadiazole group can participate in cycloadditions and serve as a site for further functionalization.
  • The difluorobenzoyl moiety may undergo electrophilic aromatic substitutions because of the electron-withdrawing fluorine atoms.

Applications in Cancer Treatment
Research indicates that this compound exhibits significant biological activity as an anticancer agent. It has demonstrated selective inhibition of aurora A kinase, a key target in cancer therapy because of its role in cell division and proliferation. The compound's structure enables effective interaction with cellular targets, potentially reducing tumor growth and enhancing efficacy when used with other chemotherapeutic agents.

Synthesis

The synthesis of this compound typically involves several steps.

Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-Chlorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidineChlorine substitution on benzoylAnticancer activity
1-(2-Fluorobenzoyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidineFluorine substitution on benzoylAnticancer activity
1-(2-Methoxybenzoyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidineMethoxy substitution on benzoylAnticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and pharmacological activities:

Compound Key Substituents Molecular Weight Target/Activity Key Differences
Target Compound 2,5-Difluorobenzoyl; 4-fluorophenyl-oxadiazole ~443.4* Not explicitly stated (likely GLP-1R or similar) Baseline for comparison
V-0219 (Compound 9) 3-(4-Trifluoromethylphenyl)-oxadiazole; morpholine ~463.5 GLP-1R positive allosteric modulator; subnanomolar potency in insulin secretion Trifluoromethyl group enhances lipophilicity; morpholine improves solubility
1-{[3-(4-Fluorophenyl)-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine 4-Fluorophenyl-oxadiazole; 2-phenylethenesulfonyl 366.44 Unspecified (piperazine core may influence pharmacokinetics) Piperazine instead of piperidine; sulfonyl group alters electronic properties
1-{[3-(Diphenylmethyl)-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine Diphenylmethyl-oxadiazole; methoxymethyl ~405.5* CRBP1 inhibitor (structural insights via X-ray) Bulky diphenylmethyl reduces target specificity; methoxymethyl increases flexibility
2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 3-Methyl-oxadiazole; 2-methyl-piperidine ~209.3 Unspecified (simplified structure for basic studies) Lack of fluorinated aromatics reduces metabolic stability and binding affinity
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-oxadiazol-5-yl]piperidine Thiophene-oxadiazole; chlorobenzenesulfonyl 409.9 Unspecified (sulfonyl group may enhance solubility) Thiophene introduces π-π interactions; chlorobenzenesulfonyl affects polarity

*Calculated based on molecular formulas where exact weights are unavailable.

Key Observations:

Structural Modifications and Target Specificity :

  • The 2,5-difluorobenzoyl group in the target compound likely enhances binding to aromatic-rich pockets in receptors (e.g., GLP-1R), as seen in V-0219, which uses a trifluoromethylphenyl group for similar purposes .
  • Substitution of piperidine with piperazine () or cyclohexyl () alters ring basicity and conformational flexibility, impacting target engagement .

Pharmacological Potency: V-0219 demonstrates subnanomolar potency in insulin secretion assays, attributed to its trifluoromethyl group and optimized oxadiazole positioning . The target compound’s difluorobenzoyl group may offer comparable or distinct efficacy depending on receptor isoform interactions.

Physicochemical Properties: Fluorinated aromatic rings (e.g., 4-fluorophenyl in the target compound) improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs like the diphenylmethyl derivative in . Sulfonyl groups () increase solubility but may reduce cell membrane permeability relative to benzoyl or oxadiazole substituents .

Off-Target Effects :

  • Compounds with bulkier substituents (e.g., diphenylmethyl in ) show narrower target specificity due to steric hindrance, whereas simpler analogs () may exhibit broader but weaker interactions .

Research Findings and Implications

  • GLP-1R Modulation: V-0219’s subnanomolar potency highlights the importance of electron-withdrawing groups (e.g., trifluoromethyl) on oxadiazole rings for enhancing receptor affinity. The target compound’s difluorobenzoyl group may similarly stabilize receptor-ligand interactions through halogen bonding .
  • CRBP1 Inhibition: reveals that even minor modifications (e.g., methoxymethyl vs. benzoyl) can shift target specificity entirely, underscoring the need for precise substituent tuning in drug design .
  • Synthetic Accessibility : Piperidine-based oxadiazoles (e.g., ) are synthetically tractable but require fluorination or sulfonation to optimize pharmacokinetic profiles .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Coupling Reactions : Use of THF:acetone (5:1) solvent systems with CuI catalysis for cycloaddition reactions involving oxadiazole intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equiv. of phenylacetylene for alkyne-azide cycloaddition) and reflux durations (up to 24 hours) to improve yield .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use methanol/buffer (65:35) mobile phases with sodium 1-octanesulfonate (pH 4.6) for baseline separation of impurities .
    • TLC Monitoring : Ethyl acetate/hexane (1:1) to track reaction progress .
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl and oxadiazole groups) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

  • Analog Synthesis : Replace fluorophenyl or oxadiazole groups with bioisosteres (e.g., trifluoromethyl, chlorophenyl) and assess potency variations .
  • Biological Assays : Use standardized in vitro models (e.g., enzyme inhibition assays with IC₅₀ calculations) to correlate structural modifications with activity .
  • Statistical Analysis : Apply multivariate regression to identify critical substituents influencing activity .

Q. What computational strategies are effective for predicting target binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., cannabinoid receptors due to structural similarity to SR141716 analogs) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Q. How can contradictory biological activity data be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
  • Batch Analysis : Check for variability in compound purity (e.g., residual solvents via GC-MS) .
  • Meta-Analysis : Compare findings with structurally similar compounds (e.g., 1,3,4-oxadiazole derivatives) to identify trends .

Q. What methodologies are recommended for studying metabolic stability?

Methodological Answer:

  • In Vitro Hepatic Models : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks .
  • Metabolite Identification : Employ high-resolution MS (Q-TOF) to detect phase I/II metabolites .

Q. How can the mechanism of action be elucidated using biochemical assays?

Methodological Answer:

  • Target Engagement : Use thermal shift assays (TSA) to measure protein stabilization upon compound binding .
  • Pathway Analysis : Apply phosphoproteomics (e.g., SILAC) to map signaling cascades affected by the compound .
  • Knockout Models : CRISPR/Cas9-edited cell lines to validate target specificity .

Q. How to evaluate compound stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze degradation products via HPLC-DAD .
  • Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

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